molecular formula C22H30ClFN2O2S B3128690 ethyl 2-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]-4,5-diisobutyl-1H-imidazol-1-yl}acetate CAS No. 338966-21-5

ethyl 2-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]-4,5-diisobutyl-1H-imidazol-1-yl}acetate

Cat. No. B3128690
CAS RN: 338966-21-5
M. Wt: 441 g/mol
InChI Key: VHJCRYPAQNCTRD-UHFFFAOYSA-N
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Description

This compound is a chemical of significant interest in the field of organic chemistry . It is available for purchase from various chemical suppliers .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Various synthesis techniques have been explored for compounds similar to ethyl 2-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]-4,5-diisobutyl-1H-imidazol-1-yl}acetate, including cyclization, alkylation, and hydrolyzation methods (Huang Jin-qing, 2009).

  • Characterization and Structural Analysis : Characterization techniques like NMR spectroscopy are vital for confirming the structure of synthesized compounds, which is essential for understanding their properties and potential applications (H. Choi et al., 2009).

Potential Biological Activities

  • Antimicrobial Properties : Some imidazole derivatives have shown promising results against common bacteria, suggesting potential for antimicrobial applications (Khalid A. Al-badrany et al., 2019).

  • Antiprotozoal Activity : Benzimidazole derivatives, closely related to the query compound, have demonstrated significant antiprotozoal activity against parasites like Trichomonas vaginalis, indicating potential therapeutic applications (J. Pérez‐Villanueva et al., 2013).

  • Antitumor Evaluation : Certain imidazole derivatives have been evaluated for their antitumor properties, exhibiting cytotoxic activity against cancer cell lines, which could be a relevant area for further exploration (Łukasz Tomorowicz et al., 2020).

Industrial and Environmental Applications

  • Corrosion Protection : Imidazole derivatives have been studied for their effectiveness as corrosion inhibitors, particularly in protecting metals like mild steel in acidic environments (O. Krim et al., 2016).

properties

IUPAC Name

ethyl 2-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-bis(2-methylpropyl)imidazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30ClFN2O2S/c1-6-28-21(27)12-26-20(11-15(4)5)19(10-14(2)3)25-22(26)29-13-16-17(23)8-7-9-18(16)24/h7-9,14-15H,6,10-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHJCRYPAQNCTRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=C(N=C1SCC2=C(C=CC=C2Cl)F)CC(C)C)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]-4,5-diisobutyl-1H-imidazol-1-yl}acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl 2-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]-4,5-diisobutyl-1H-imidazol-1-yl}acetate
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ethyl 2-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]-4,5-diisobutyl-1H-imidazol-1-yl}acetate
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ethyl 2-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]-4,5-diisobutyl-1H-imidazol-1-yl}acetate
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ethyl 2-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]-4,5-diisobutyl-1H-imidazol-1-yl}acetate
Reactant of Route 5
Reactant of Route 5
ethyl 2-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]-4,5-diisobutyl-1H-imidazol-1-yl}acetate
Reactant of Route 6
Reactant of Route 6
ethyl 2-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]-4,5-diisobutyl-1H-imidazol-1-yl}acetate

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